2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL
Overview
Description
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL is a bicyclic organic compound known for its unique structure and versatile applications in organic synthesis. This compound is a derivative of 1,4-diazabicyclo[2.2.2]octane, commonly referred to as DABCO, which is a well-known strong base and nucleophilic catalyst .
Scientific Research Applications
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL has a wide range of scientific research applications:
Mechanism of Action
Target of Action
The primary target of 2-(2,5-Diazabicyclo[22It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), also known as triethylenediamine . DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Mode of Action
Dabco, a structurally similar compound, is known for its high nucleophilicity due to the unhindered amine centers . It is sufficiently basic to promote a variety of coupling reactions .
Biochemical Pathways
A unique fungal p450 enzyme, ctdy, has been shown to catalyze the cleavage of the amide bond in the 2,5-diazabicyclo[222]octane system, followed by a decarboxylation step to form a pentacyclic ring . This suggests that the compound may be involved in similar biochemical pathways.
Pharmacokinetics
Dabco, a structurally similar compound, is known to be soluble and hygroscopic . These properties could potentially influence the bioavailability of the compound.
Result of Action
The cleavage of the amide bond in the 2,5-diazabicyclo[222]octane system by the fungal P450 enzyme CtdY, followed by a decarboxylation step, results in the formation of a pentacyclic ring . This suggests that the compound may have similar effects.
Action Environment
Dabco, a structurally similar compound, is known to be hygroscopic , suggesting that moisture in the environment could potentially affect the stability and efficacy of the compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with the fungal P450 enzyme CtdY, which catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system . This interaction is followed by a decarboxylation step, forming a pentacyclic ring structure in the biosynthesis of 21R-citrinadin A . The compound’s high nucleophilicity also makes it a strong ligand and Lewis base, promoting various coupling reactions .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the fungal P450 enzyme CtdY leads to significant post-translational modifications, impacting the biosynthesis of complex biomolecules . Additionally, its role as a nucleophilic catalyst can influence cellular metabolic pathways by promoting the formation of key intermediates in biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its high nucleophilicity and ability to form strong binding interactions with biomolecules. The compound acts as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also promotes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The interaction with the fungal P450 enzyme CtdY involves the cleavage of the amide bond, followed by decarboxylation, leading to the formation of a pentacyclic ring structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Its high nucleophilicity can lead to gradual changes in its reactivity and interactions with other biomolecules over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of its role as a catalyst in biochemical reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst and reagent, promoting various biochemical reactions without causing significant adverse effects . At high doses, it can exhibit toxic effects, including cellular toxicity and disruption of metabolic pathways . Threshold effects have been observed, indicating a narrow therapeutic window for its use in biochemical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation of key intermediates in biochemical reactions . The compound’s role as a nucleophilic catalyst promotes the formation of polyurethane and other polymers, impacting metabolic flux and metabolite levels . Additionally, its interaction with the fungal P450 enzyme CtdY highlights its involvement in complex biosynthetic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s high nucleophilicity allows it to form strong binding interactions, facilitating its localization and accumulation in specific cellular compartments . These interactions can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its catalytic effects . Its interaction with the fungal P450 enzyme CtdY highlights its role in the biosynthesis of complex biomolecules within specific subcellular locations .
Preparation Methods
The synthesis of 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with suitable alkylating agents under controlled conditions. One common method includes the alkylation of DABCO with 2-chloro-2-methylpropan-1-ol in the presence of a base such as sodium hydride . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts like palladium or platinum . Major products formed from these reactions vary depending on the specific reagents and conditions used but often include functionalized derivatives with enhanced reactivity or stability .
Comparison with Similar Compounds
Similar compounds to 2-(2,5-Diazabicyclo[2.2.2]octan-2-YL)-2-methylpropan-1-OL include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A strong base and nucleophilic catalyst used in similar applications.
Triethylenediamine (TEDA): Known for its use in polymerization and organic synthesis, similar to DABCO.
The uniqueness of this compound lies in its specific structural modifications, which enhance its reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,7-13)12-6-8-3-4-9(12)5-11-8/h8-9,11,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAYZFCNFPAWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CC2CCC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208559 | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-01-0 | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diazabicyclo[2.2.2]octane-2-ethanol, β,β-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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